molecular formula C33H42N2O9S B609110 1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate CAS No. 2056254-98-7

1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate

Cat. No. B609110
CAS RN: 2056254-98-7
M. Wt: 642.764
InChI Key: IMBNJMBRVNORTO-SQMFDTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.

Scientific Research Applications

Heterocyclic Derivative Synthesis

The compound has been utilized in the synthesis of heterocyclic derivatives. Studies like those by Bacchi et al. (2005) in "The Journal of Organic Chemistry" demonstrate the use of similar compounds in reactions under oxidative carbonylation conditions to yield various derivatives like tetrahydrofuran and dioxolane. These reactions are significant in producing compounds with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Structural Characterization and Synthesis

The structural characterization and synthesis of compounds related to this chemical structure are essential in understanding their chemical behavior and potential applications. For example, Chen et al. (2012) in the "Chinese Journal of Organic Chemistry" detailed the synthesis and characterization of complex heterocyclic compounds, demonstrating the intricate nature of such chemical syntheses (Chen, Ye, & Hu, 2012).

Synthesis of Pyridinediones and Cyclopropa Derivatives

Research has also focused on the synthesis of pyridinediones and cyclopropa derivatives. Rubinov et al. (2004) in the "Russian Journal of Organic Chemistry" discussed the synthesis of 1,6-disubstituted 2,4-pyridinediones, a process crucial for creating compounds used in various chemical industries (Rubinov, Zheldakova, & Rubinova, 2004).

Novel Compound Synthesis

The synthesis of novel compounds using the chemical structure as a base has been a significant area of research. For instance, Fall et al. (2021) in "Molbank" described the preparation of new compounds through complex chemical reactions, highlighting the compound's role in advancing synthetic chemistry (Fall et al., 2021).

Development of Polyhydroxylated Amino Acids

The compound has been instrumental in the synthesis of polyhydroxylated amino acids, as shown in research like that of Fernandez et al. (2010) in "Tetrahedron-asymmetry." Such amino acids have potential applications in peptide synthesis and pharmaceutical development (Fernandez et al., 2010).

Oxidovanadium(V) Complexes Synthesis

Research by Back et al. (2012) in "Polyhedron" explored the synthesis of oxidovanadium(V) complexes using similar compounds. These complexes are studied for their potential applications in catalysis and materials science (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

properties

CAS RN

2056254-98-7

Product Name

1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate

Molecular Formula

C33H42N2O9S

Molecular Weight

642.764

IUPAC Name

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate

InChI

InChI=1S/C29H31NO6S.C4H11NO3/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32;5-4(1-6,2-7)3-8/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32);6-8H,1-3,5H2/t23-,27-,28+;/m1./s1

InChI Key

IMBNJMBRVNORTO-SQMFDTLJSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)[O-])CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)[NH3+])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-8666 tris salt;  MK-8666;  MK 8666;  MK8666

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Reactant of Route 2
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Reactant of Route 5
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate

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